Benzyl Cyclohex-3-ene-1-carboxylate
Overview
Description
Benzyl Cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a cyclohexene ring through a carboxylate linkage
Mechanism of Action
Target of Action
The primary target of Benzyl 3-cyclohexene-1-carboxylate is a bacterial carboxylesterase, specifically CarEst3 . This enzyme was identified through genome mining and has been found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure .
Mode of Action
The compound interacts with its target, CarEst3, through a process of hydrolysis. The enzyme CarEst3 hydrolyzes the racemic methyl 3-cyclohexene-1-carboxylate, which has a nearly symmetric structure, to synthesize (S)-CHCM .
Biochemical Pathways
The biochemical pathway involved in this process is the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate by CarEst3. This results in the synthesis of (S)-CHCM, an important building block for the synthesis of a wide range of pharmaceuticals and high-value products .
Result of Action
The result of the action of Benzyl 3-cyclohexene-1-carboxylate is the production of (S)-CHCM through the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate . This product is a key building block in the synthesis of various pharmaceuticals and high-value products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl Cyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-cyclohexene-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl Cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-cyclohexene-1-carboxylic acid or cyclohexanone.
Reduction: Benzyl 3-cyclohexene-1-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl Cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclohexene-1-carboxylate
- Ethyl 3-cyclohexene-1-carboxylate
- Propyl 3-cyclohexene-1-carboxylate
Uniqueness
Benzyl Cyclohex-3-ene-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, the benzyl ester exhibits different solubility, stability, and interaction with biological targets, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
benzyl cyclohex-3-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQUKHBEDFOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452170 | |
Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91503-67-2 | |
Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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